molecular formula C17H15BrClN3O3 B5109426 1-(2-bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine

1-(2-bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine

Cat. No.: B5109426
M. Wt: 424.7 g/mol
InChI Key: FGQGGNONJLCERO-UHFFFAOYSA-N
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Description

1-(2-Bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a bromobenzoyl group and a chloronitrophenyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine typically involves the following steps:

    Formation of 2-bromobenzoyl chloride: This can be achieved by reacting 2-bromobenzoic acid with thionyl chloride under reflux conditions.

    Formation of 4-chloro-2-nitroaniline: This can be synthesized by nitration of 4-chloroaniline using a mixture of concentrated sulfuric acid and nitric acid.

    Coupling Reaction: The final step involves the reaction of 2-bromobenzoyl chloride with 4-chloro-2-nitroaniline in the presence of a base such as triethylamine to form the desired piperazine derivative.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction Reactions: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed:

    Substitution Reactions: Products with different substituents replacing the bromine or chlorine atoms.

    Reduction Reactions: Amino derivatives of the original compound.

    Oxidation Reactions: N-oxides or other oxidized derivatives.

Scientific Research Applications

1-(2-Bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further experimental investigation to elucidate.

Comparison with Similar Compounds

    1-(2-bromobenzoyl)-4-phenylpiperazine: Lacks the chloronitrophenyl group.

    1-(2-chlorobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine: Contains a chlorobenzoyl group instead of a bromobenzoyl group.

    1-(2-bromobenzoyl)-4-(4-nitrophenyl)piperazine: Lacks the chlorine atom in the nitrophenyl group.

Uniqueness: 1-(2-Bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine is unique due to the presence of both bromobenzoyl and chloronitrophenyl groups, which may confer distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

(2-bromophenyl)-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrClN3O3/c18-14-4-2-1-3-13(14)17(23)21-9-7-20(8-10-21)15-6-5-12(19)11-16(15)22(24)25/h1-6,11H,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQGGNONJLCERO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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